Phosphoramidous difluoride, diethyl-
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Overview
Description
Phosphoramidous difluoride, diethyl- is a chemical compound with the formula C₄H₁₀F₂NPThis compound is part of the phosphoramides family, which are known for their diverse applications in various fields due to their unique chemical properties .
Preparation Methods
Phosphoramidous difluoride, diethyl- can be synthesized through several methods. One common synthetic route involves the reaction of diethylamine with phosphorus trichloride, followed by fluorination. The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Phosphoramidous difluoride, diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidates.
Reduction: It can be reduced to form phosphines.
Substitution: It undergoes substitution reactions where the fluorine atoms can be replaced by other groups such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphoramidous difluoride, diethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidates.
Biology: It is studied for its potential use in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: It is used in the production of flame retardants, organic dyes, and extractors.
Mechanism of Action
The mechanism by which phosphoramidous difluoride, diethyl- exerts its effects involves the interaction of its phosphorus atom with various molecular targets. The phosphorus atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The pathways involved often include the formation of phosphoramidate intermediates, which can further react to form various products .
Comparison with Similar Compounds
Phosphoramidous difluoride, diethyl- can be compared with other similar compounds such as:
Phosphoramidous difluoride, dimethyl-: This compound has similar chemical properties but different reactivity due to the presence of methyl groups instead of ethyl groups.
Phosphoramidous difluoride: This simpler compound lacks the ethyl groups, making it less versatile in certain reactions.
Phosphoramidous difluoride, diethyl- is unique due to its specific reactivity and the presence of ethyl groups, which can influence its chemical behavior and applications.
Properties
CAS No. |
363-84-8 |
---|---|
Molecular Formula |
C4H10F2NP |
Molecular Weight |
141.10 g/mol |
IUPAC Name |
N-difluorophosphanyl-N-ethylethanamine |
InChI |
InChI=1S/C4H10F2NP/c1-3-7(4-2)8(5)6/h3-4H2,1-2H3 |
InChI Key |
MLRUTOBDHQXDLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(F)F |
Origin of Product |
United States |
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